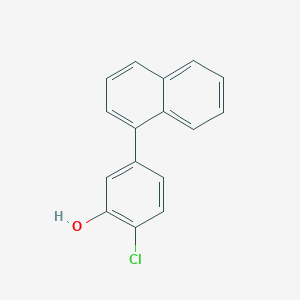
2-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(naphthalen-1-yl)phenol, 95% (2C5N) is a white crystalline solid that is widely used in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 2C5N has a wide range of applications in biochemistry and physiology, and its ability to form complexes with other molecules makes it a useful tool in the laboratory.
Mechanism of Action
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to form complexes with other molecules, including proteins, nucleic acids, and carbohydrates. These complexes can be used to study the mechanism of action of various compounds. For example, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the mechanism of action of various drugs, including antibiotics, antifungals, and antivirals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and DNA polymerases. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the replication of viruses. Furthermore, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. However, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be toxic in high concentrations, and it should be handled with care in the laboratory.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthesis methods for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%, the study of 2-Chloro-5-(naphthalen-1-yl)phenol, 95%'s mechanism of action, the study of its biochemical and physiological effects, and the development of new compounds and applications for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.
Synthesis Methods
2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 2-chloro-5-nitrophenol with naphthalene-1-sulfonic acid in the presence of a base. This reaction produces 2-Chloro-5-(naphthalen-1-yl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2-chloro-5-nitrophenol with naphthalene-1-thiol in the presence of a base, the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-sulfonic acid in the presence of a base, and the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-thiol in the presence of a base.
Scientific Research Applications
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry. 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can also be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.
properties
IUPAC Name |
2-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQJZBUCIFWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(naphthalen-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)


![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)
